Cas no 1807117-68-5 (2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide)

2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide is a fluorinated aromatic sulfonamide compound characterized by its trifluoromethyl and iodine substituents, which enhance its reactivity and utility in synthetic chemistry. The presence of electron-withdrawing trifluoromethyl groups increases the electrophilicity of the aromatic ring, making it valuable for cross-coupling reactions and nucleophilic substitutions. The iodine moiety serves as a versatile handle for further functionalization via metal-catalyzed coupling reactions, such as Suzuki or Sonogashira reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural features contribute to the development of bioactive molecules. Its stability under various reaction conditions further underscores its suitability for complex synthetic applications.
2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide structure
1807117-68-5 structure
商品名:2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide
CAS番号:1807117-68-5
MF:C8H4F6INO2S
メガワット:419.082754135132
CID:4794005

2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide
    • インチ: 1S/C8H4F6INO2S/c9-7(10,11)3-2-6(19(16,17)18)4(1-5(3)15)8(12,13)14/h1-2H,(H2,16,17,18)
    • InChIKey: SGUAYSCRYVAUDN-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(C(F)(F)F)=C(C=C1C(F)(F)F)S(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 428
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 68.5

2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013033619-1g
2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide
1807117-68-5 97%
1g
1,490.00 USD 2021-05-31

2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide 関連文献

2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamideに関する追加情報

Professional Introduction to 2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide (CAS No. 1807117-68-5)

2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by the CAS number 1807117-68-5, features a benzenesulfonamide core substituted with trifluoromethyl groups at the 2 and 5 positions, and an iodine atom at the 4 position. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The< strong>trifluoromethyl group is a well-known pharmacophore that enhances the metabolic stability and lipophilicity of molecules, thereby improving their bioavailability. In contrast, the< strong>iodine substituent can serve as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in drug discovery to construct complex molecular architectures. The benzenesulfonamide moiety itself is recognized for its role in medicinal chemistry, often contributing to the binding affinity and selectivity of drug candidates.

In recent years, there has been growing interest in exploring the< strong>biological activity of sulfonamide derivatives. Studies have demonstrated that sulfonamides can interact with various biological targets, including enzymes and receptors, leading to therapeutic effects. The introduction of< strong>trifluoromethyl and< strong>iodine groups into the benzenesulfonamide scaffold may modulate these interactions, potentially leading to novel drug candidates with improved efficacy and reduced side effects.

The synthesis of< strong>2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide involves multi-step organic transformations that require precise control over reaction conditions. Typically, the synthesis begins with the preparation of a trifluoromethylated benzene derivative, followed by sulfonation and subsequent iodination. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may also be employed to introduce additional functional groups with high regioselectivity.

The< strong>CAS number 1807117-68-5 serves as a unique identifier for this compound, ensuring consistency in its representation across scientific literature and databases. This standardized nomenclature is crucial for researchers who need to accurately reference and retrieve information about this compound. Moreover, the CAS registry number facilitates high-throughput screening and library preparation processes in drug discovery pipelines.

Evaluation of the< strong toxicological profile of< strong>2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide is essential before its application in pharmaceutical development. Preliminary studies have suggested that sulfonamide derivatives generally exhibit moderate toxicity, but the presence of additional substituents like< strong trifluoromethyl and< strong iodine may influence their safety profiles. Comprehensive toxicological assessments are necessary to determine acceptable exposure levels and potential risks associated with this compound.

The< strong pharmaceutical industry continues to leverage advanced computational methods to predict the properties of novel compounds like< strong >2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide. Molecular modeling techniques can simulate interactions between this compound and biological targets, providing insights into its potential pharmacological activity. These predictions guide experimental design and help prioritize compounds for further investigation.

In conclusion,< strong >2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide (CAS No. 1807117-68-5) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features offer opportunities for designing innovative therapeutics with enhanced biological activity and improved pharmacokinetic properties. As research progresses, this compound is likely to play a significant role in the development of new drugs targeting various diseases.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd